An In-depth Technical Guide to the Physical Properties of (S)-1-Benzyl-3-hydroxypiperidine
An In-depth Technical Guide to the Physical Properties of (S)-1-Benzyl-3-hydroxypiperidine
Introduction
(S)-1-Benzyl-3-hydroxypiperidine is a chiral piperidine derivative of significant interest within the pharmaceutical and medicinal chemistry sectors. Its structural features, namely the chiral center at the 3-position and the benzyl-protected nitrogen, make it a versatile and valuable building block for the synthesis of complex bioactive molecules and therapeutic agents.[1] Researchers have utilized this compound in the development of novel analgesics and neuroprotective agents.[1] Its favorable pharmacokinetic properties, such as good solubility and the ability to cross biological membranes, further enhance its utility in drug formulation.[1]
This guide provides a comprehensive overview of the core physical and chemical properties of (S)-1-Benzyl-3-hydroxypiperidine. The subsequent sections are designed to equip researchers with the foundational data and procedural knowledge necessary for its effective handling, characterization, and application in a laboratory setting. We will delve into its structural identity, tabulated physical constants, the experimental methodologies for their determination, and critical safety protocols, thereby offering a holistic resource for professionals in drug development.
Chemical Identity and Structure
Accurate identification is the cornerstone of chemical research. (S)-1-Benzyl-3-hydroxypiperidine is known by several synonyms, and its core structural information is cataloged under a unique CAS Registry Number.
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IUPAC Name : (3S)-1-benzylpiperidin-3-ol[2]
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Synonyms : (S)-1-Benzyl-3-piperidinol, (S)-N-Benzyl-3-hydroxypiperidine, (S)-(+)-1-BENZYL-3-HYDROXYPIPERIDINE[1][2]
Structural Representation:
The structure consists of a piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom.[3] A benzyl group is attached to the nitrogen atom, and a hydroxyl group is located at the third position of the piperidine ring, which is a chiral center with the (S) configuration.[3]
Core Physical Properties
The physical properties of a compound are critical for its purification, formulation, and integration into synthetic pathways. The following table summarizes the key physical data for (S)-1-Benzyl-3-hydroxypiperidine.
| Property | Value | Source(s) |
| Appearance | Colorless to yellow liquid or crystalline solid | [1][4] |
| Boiling Point | 296.8 ± 33.0 °C (Predicted) | [5] |
| Density | 1.106 ± 0.06 g/cm³ (Predicted) | [5] |
| Refractive Index (n20/D) | 1.545 ± 0.002 | [5] |
| Flash Point | 113 °C (>230 °F) | [5] |
| pKa | 14.82 ± 0.20 (Predicted) | [5][6] |
| Solubility | Freely soluble in alcohols (methanol, ethanol), THF, and DCM; slightly soluble in water. | [4] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is indispensable for verifying the identity, purity, and structure of (S)-1-Benzyl-3-hydroxypiperidine. While raw spectral data is best viewed in dedicated databases, understanding the utility of each technique is crucial.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to confirm the molecular structure. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton. Spectral data for the related (R)-enantiomer are available, which would be mirrored for the (S)-enantiomer.[7]
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Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. For this molecule, characteristic peaks would include a broad O-H stretch from the hydroxyl group and C-H stretches from the aromatic and aliphatic portions.[7]
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Mass Spectrometry (MS) : MS provides the exact mass of the molecule and its fragmentation pattern, confirming the molecular weight and offering further structural clues.[7]
Experimental Protocols for Physical Property Determination
The trustworthiness of physical data hinges on robust experimental methodology. This section details the standard operating procedures for determining key physical properties, explaining the rationale behind each step.
Boiling Point Determination via Vacuum Distillation
Given the high predicted boiling point, determination at atmospheric pressure can lead to thermal decomposition. Therefore, vacuum distillation is the authoritative method. This technique lowers the pressure, allowing the compound to boil at a significantly lower temperature.
Step-by-Step Protocol:
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Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
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Sample Loading: Place a small volume of (S)-1-Benzyl-3-hydroxypiperidine and a boiling chip or magnetic stir bar into the distillation flask.
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Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge (manometer). Gradually reduce the pressure to a stable, known value.
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Heating: Gently heat the distillation flask using a heating mantle.
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Observation: Record the temperature at which the liquid boils and the first drop of condensate is collected in the receiving flask. This temperature, along with the recorded pressure, constitutes the boiling point under reduced pressure.
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Correction (Optional): Use a pressure-temperature nomograph to extrapolate the boiling point to atmospheric pressure if required.
Caption: Workflow for Boiling Point Determination.
Qualitative Solubility Assessment
Understanding a compound's solubility profile is critical for reaction setup, purification, and formulation. This protocol provides a systematic approach to qualitative assessment.
Step-by-Step Protocol:
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Solvent Selection: Prepare a panel of representative solvents (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane).
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Sample Preparation: Add approximately 10 mg of (S)-1-Benzyl-3-hydroxypiperidine to a series of labeled test tubes.
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Solvent Addition: Add the selected solvent to each tube dropwise (e.g., 0.1 mL increments) while vortexing.
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Observation: Visually inspect for dissolution after each addition, up to a total volume of 1-2 mL.
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Classification: Classify the solubility as 'freely soluble' (dissolves quickly in a small volume), 'sparingly soluble' (requires more solvent or heating), or 'insoluble' (does not dissolve).
Caption: Workflow for Qualitative Solubility Testing.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable. (S)-1-Benzyl-3-hydroxypiperidine possesses specific hazards that require careful management.
GHS Hazard Classification:
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Acute Toxicity, Oral (Category 3) : H301 - Toxic if swallowed.[2]
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Skin Corrosion/Irritation (Category 2) : H315 - Causes skin irritation.[2][8]
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Serious Eye Damage/Eye Irritation (Category 2) : H319 - Causes serious eye irritation.[2][8]
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Specific Target Organ Toxicity, Single Exposure (Category 3) : H335 - May cause respiratory irritation.[2][8]
Safe Handling Procedures:
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Personal Protective Equipment (PPE) : Always wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[9]
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Ventilation : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8][9]
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Exposure Avoidance : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][9]
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First Aid : In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, get immediate medical aid.[9]
Storage Recommendations:
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Conditions : Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed when not in use.[9] Some suppliers recommend storage at 0-8°C under an inert atmosphere.[1][6]
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Incompatibilities : Avoid contact with strong oxidizing agents.[4]
Applications in Drug Development
The physical properties detailed in this guide directly influence the utility of (S)-1-Benzyl-3-hydroxypiperidine as a pharmaceutical intermediate.[1] Its defined chirality is crucial for creating stereospecific drugs, where only one enantiomer provides the desired therapeutic effect.[10] The compound serves as a key building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1][4] The hydroxyl group provides a reactive handle for further chemical modification, while the benzyl group serves as a stable protecting group that can be removed in later synthetic steps to reveal the secondary amine for further functionalization.[4][11]
Conclusion
(S)-1-Benzyl-3-hydroxypiperidine is a foundational chiral intermediate with well-defined physical properties that are critical to its application in synthetic and medicinal chemistry. A thorough understanding of its boiling point, solubility, and spectroscopic signatures, coupled with strict adherence to safety and handling protocols, enables researchers to leverage this molecule's potential with precision and safety. The data and methodologies presented in this guide serve as an authoritative resource for scientists and developers aiming to incorporate this valuable building block into their research and development pipelines.
References
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- 3. CAS 14813-01-5: 1-Benzyl-3-hydroxypiperidine | CymitQuimica [cymitquimica.com]
- 4. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]
- 5. (S)-1-BENZYL-3-HYDROXYPIPERIDINE | 91599-79-0 [amp.chemicalbook.com]
- 6. (R)-(-)-1-Benzyl-3-hydroxypiperidine CAS#: 91599-81-4 [m.chemicalbook.com]
- 7. (R)-(-)-1-Benzyl-3-hydroxypiperidine | C12H17NO | CID 693761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. 1-N-Benzyl-3-hydroxy-piperidine(14813-01-5)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
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